molecular formula C15H9Cl2N B11954574 (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile CAS No. 3695-94-1

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B11954574
CAS No.: 3695-94-1
M. Wt: 274.1 g/mol
InChI Key: YWNTXOMZGAMPDE-LCYFTJDESA-N
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Description

(2E)-2,3-Bis(4-chlorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by two 4-chlorophenyl groups attached to a prop-2-enenitrile backbone in the E configuration.

Properties

CAS No.

3695-94-1

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

(E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C15H9Cl2N/c16-14-5-1-11(2-6-14)9-13(10-18)12-3-7-15(17)8-4-12/h1-9H/b13-9-

InChI Key

YWNTXOMZGAMPDE-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

    Reduction: Formation of 4-chloroaniline derivatives.

    Substitution: Formation of methoxy-substituted chlorophenyl derivatives.

Scientific Research Applications

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and nitrile functionality allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chlorophenyl Groups

  • 2,3-Bis(4-methoxyphenyl)prop-2-enenitrile (CAS 6443-74-9)
    • Structure : Replaces chlorine with methoxy (-OCH₃) groups, introducing electron-donating effects.
    • Properties :
  • Solubility: Soluble in chloroform, methanol, and DMSO due to polar methoxy groups .
  • Molecular Weight: 265.3 g/mol (vs. ~294.1 g/mol for the target compound, assuming similar backbone).

    • Applications : Used in research for electronic or photochemical studies, leveraging methoxy-induced conjugation.
  • (2E)-2,3-Bis(4-chlorophenyl)prop-2-enenitrile

    • Structure : Chlorine atoms enhance electron-withdrawing capacity, stabilizing the nitrile group and increasing electrophilicity.
    • Predicted Properties :
  • Higher density and melting point compared to methoxy analogs due to Cl’s atomic mass and stronger intermolecular forces.
  • Reduced solubility in polar solvents vs. methoxy derivatives.

Isomerism: E vs. Z Configuration

  • (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) Structure: Z isomer with a nitro group at the 3-nitrophenyl position. Reactivity: Nitro group intensifies electron withdrawal, enhancing electrophilicity for nucleophilic attacks. Steric hindrance in the Z configuration may limit reactivity compared to the E isomer . Applications: Potential use in high-energy materials or as intermediates in nitroaromatic synthesis.
  • This compound

    • Stereochemical Impact : The E configuration minimizes steric clash between substituents, favoring planar geometry and conjugation. This enhances stability and π-π stacking in solid-state structures.

Functional Group Variations: Amino Substituents

  • Properties:
  • pKa: -0.62 (predicted), indicating weak acidity .
  • Density: 1.225 g/cm³, lower than chlorine-dense analogs. Applications: Suited for medicinal chemistry due to amino group interactions with biological targets.
  • (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6) Structure: 2-Chlorophenylamino group adds steric and electronic complexity. Properties:
  • Density: 1.345 g/cm³ (higher due to additional Cl) .
  • pKa: -2.85 (predicted), reflecting stronger electron withdrawal.
    • Reactivity : Enhanced electrophilicity for coupling reactions or as a ligand in coordination chemistry.

Data Table: Comparative Analysis of Key Compounds

Compound Name & CAS Substituents Configuration Molecular Weight (g/mol) Density (g/cm³) Key Properties/Applications
This compound 4-Cl, 4-Cl E ~294.1 (predicted) ~1.4 (predicted) High electrophilicity, drug intermediates
2,3-Bis(4-methoxyphenyl)prop-2-enenitrile 4-OCH₃, 4-OCH₃ - 265.3 - Soluble in polar solvents, photochemical studies
(2Z)-2-(4-ClPh)-3-(3-NO₂Ph)prop-2-enenitrile 4-Cl, 3-NO₂ Z 289.2 - High-energy materials, nitroaromatic synthesis
(2E)-2-(4-ClPh)-3-(4-MePhNH)prop-2-enenitrile 4-Cl, 4-MePhNH E 268.7 1.225 Medicinal chemistry, hydrogen bonding
(2E)-2-(4-ClPh)-3-(2-ClPhNH)prop-2-enenitrile 4-Cl, 2-ClPhNH E 289.2 1.345 Coordination chemistry, electrophilic coupling

Biological Activity

(2E)-2,3-bis(4-chlorophenyl)prop-2-enenitrile, also known as bis(4-chlorophenyl)acrylonitrile, is an organic compound with significant biological activity. Its molecular formula is C15H9Cl2N, and it has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Structural Characteristics

The compound features a prop-2-enenitrile backbone with two para-chlorophenyl groups, contributing to its unique reactivity and biological activity. The presence of the chlorophenyl groups enhances its ability to interact with various biological targets.

Property Details
Molecular FormulaC15H9Cl2N
Molecular Weight274.1 g/mol
Structural FeaturesTwo para-chlorophenyl groups

Research indicates that this compound exerts its biological effects primarily through:

  • Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of essential enzymes or disruption of cellular processes critical for pathogen survival.
  • Anticancer Properties : Studies suggest that this compound can inhibit cancer cell proliferation by interfering with specific molecular targets. It may disrupt signaling pathways essential for tumor growth and metastasis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial properties against Helicobacter pylori, a common gastric pathogen. The mechanism involved the disruption of bacterial cell wall synthesis .
  • Anticancer Research : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The inhibition was associated with the induction of apoptosis and cell cycle arrest.
  • Comparative Studies : Research comparing this compound with structurally similar compounds indicated that its unique structure contributes to enhanced biological activity. For instance, compounds lacking chlorophenyl groups showed significantly lower efficacy in antimicrobial and anticancer assays .

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial agents or anticancer drugs.
  • Materials Science : Due to its unique structural properties, it may be explored for applications in polymer science or as a precursor in organic synthesis.

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